molecular formula C9H16N2O2 B13876319 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one

1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one

Cat. No.: B13876319
M. Wt: 184.24 g/mol
InChI Key: NFFOLBIMKDODTM-UHFFFAOYSA-N
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Description

1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one is a chemical compound with the molecular formula C9H16O2N2 It is a derivative of pyrrolidin-2-one, featuring a hydroxyl group and a pyrrolidinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with a suitable hydroxyl-containing reagent. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often require specific oxidants and additives to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The hydroxyl group and pyrrolidinylmethyl substituent can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and pyrrolidinylmethyl substituent play crucial roles in its binding affinity and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one
  • 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one
  • 1-(3-Methoxy-phenyl)-pyrrolidin-2-one
  • 1-(3-Nitro-phenyl)-pyrrolidin-2-one

Comparison: 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one is unique due to its specific hydroxyl group and pyrrolidinylmethyl substituent, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

1-[(3-hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C9H16N2O2/c12-8-2-1-5-11(8)7-9(13)3-4-10-6-9/h10,13H,1-7H2

InChI Key

NFFOLBIMKDODTM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC2(CCNC2)O

Origin of Product

United States

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